molecular formula C20H30 B1267030 2,2'-Biadamantane CAS No. 29542-62-9

2,2'-Biadamantane

Cat. No.: B1267030
CAS No.: 29542-62-9
M. Wt: 270.5 g/mol
InChI Key: FFLXOPFAPWKULC-UHFFFAOYSA-N
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Description

2,2'-Biadamantane is an organic compound that has attracted significant attention due to its unique properties. It is a symmetrical molecule with two adamantane rings connected by a single bond, and it has a wide range of applications in the scientific and industrial world. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Thermodynamic Properties

Research on 1,1′-biadamantane, a compound closely related to 2,2'-Biadamantane, has revealed important insights into its thermodynamic properties. A comprehensive study has been carried out on its heat capacity in different phase states, solid-to-solid phase transitions, and fusion properties. These studies are crucial for understanding the physical behavior of such compounds under various temperature conditions, which can be instrumental in materials science and engineering applications (Karpushenkava et al., 2007).

Synthesis of Rigid Cores

Efficient strategies for synthesizing rigid cores based on 1,1′-biadamantane, a structural analogue of this compound, have been developed. These findings are significant for the construction of advanced materials and possibly for nanotechnology, where the rigidity and stability of the molecular structure are essential (Lai et al., 2016).

Novel Rigid Structures

The unique structure of adamantane and its derivatives, including 1,1′-biadamantane, has been leveraged to create novel nanostructured entities. This research underscores the potential of these compounds in nanotechnology, where their rigidity and stability could be harnessed for constructing nano-devices or materials with unique properties (Rezaei-Seresht et al., 2022).

Anionic Polymerizations

Anionic polymerizations of derivatives such as 1-adamantyl methacrylate and 3-methacryloyloxy-1,1'-biadamantane have been explored, showcasing the potential of these compounds in polymer chemistry. These polymers have high glass transition temperatures and exhibit excellent thermal stability, making them promising candidates for high-performance materials (Ishizone et al., 2002).

Catalysis

A study on an ionic liquid-coordinated palladium complex has demonstrated its efficacy as a recyclable catalyst for Heck reactions. The research involved 2,2'-biimidazole, a structurally similar compound to this compound, highlighting the potential of adamantane derivatives in catalysis and green chemistry applications (Xiao et al., 2004).

Safety and Hazards

2,2’-Biadamantane is harmful if swallowed . It’s recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . In case of swallowing, medical help should be sought immediately .

Properties

IUPAC Name

2-(2-adamantyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLXOPFAPWKULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4C5CC6CC(C5)CC4C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183728
Record name 2,2'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29542-62-9
Record name 2,2'-Biadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029542629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Biadamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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